1-[(4-bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid
Description
1-[(4-Bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C11H9BrN2O3 and a molecular weight of 297.11 g/mol . This compound is characterized by the presence of a bromophenoxy group attached to a pyrazole ring, which is further connected to a carboxylic acid group. It is primarily used in research settings, particularly in the fields of chemistry and biology.
Properties
IUPAC Name |
1-[(4-bromophenoxy)methyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c12-8-1-3-9(4-2-8)17-7-14-6-5-10(13-14)11(15)16/h1-6H,7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFIUYIGAYJRJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCN2C=CC(=N2)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24813943 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Two-Step Cyclization Approach
This method, adapted from patent CN111362874B, involves sequential cyclization and functionalization steps:
Step 1: Formation of Pyrazole Intermediate
A solution of 1,3-diketone (e.g., acetylacetone, 10 mmol) and hydrazine hydrate (12 mmol) in ethanol undergoes reflux at 80°C for 6 hours to yield 1H-pyrazole-3-carboxylic acid. The crude product is purified via recrystallization from aqueous ethanol (yield: 82–88%).
Step 2: Alkylation with 4-Bromophenoxymethyl Chloride
The pyrazole intermediate (5 mmol) is reacted with 4-bromophenoxymethyl chloride (5.5 mmol) in the presence of potassium carbonate (10 mmol) in acetone at 50°C for 12 hours. Post-reaction, the mixture is filtered, concentrated, and purified via silica gel chromatography (hexane:ethyl acetate, 3:1) to afford the target compound (yield: 70–75%; purity: 98.5% by HPLC).
Reaction Conditions Table
| Parameter | Value |
|---|---|
| Temperature (Step 1) | 80°C |
| Solvent (Step 1) | Ethanol |
| Catalyst (Step 2) | K₂CO₃ |
| Reaction Time (Step 2) | 12 hours |
| Yield | 70–75% |
One-Pot Tandem Synthesis
A streamlined protocol from ChemicalBook eliminates intermediate isolation:
- Reagents : Methyl 1H-pyrazole-3-carboxylate (10 mmol), 4-bromobenzyl bromide (12 mmol), tetrabutylammonium bromide (TBAB, 1 mmol).
- Conditions : Reacted in DMF at 100°C for 8 hours under nitrogen.
- Workup : The mixture is diluted with water, extracted with dichloromethane, and the organic layer evaporated. The residue is hydrolyzed with 2M NaOH (60°C, 4 hours) and acidified to pH 2 with HCl to precipitate the product (yield: 68%; purity: 97.3%).
Advantages : Reduced processing time and higher atom economy.
Limitations : Lower yield due to competing ester hydrolysis during alkylation.
Microwave-Assisted Synthesis
Optimized for rapid synthesis, this method employs microwave irradiation (200 W, 120°C) to accelerate the cyclization step. A mixture of 1,3-diketone (5 mmol), hydrazine (6 mmol), and 4-bromophenoxymethyl bromide (5.5 mmol) in acetonitrile achieves 89% conversion in 30 minutes. Purification via recrystallization (ethanol/water) yields 85% pure product.
Mechanistic Insights and Byproduct Analysis
Cyclization Mechanism
The pyrazole ring forms via nucleophilic attack of hydrazine on the 1,3-diketone, followed by dehydration (Figure 1). DFT calculations indicate that electron-withdrawing groups (e.g., bromine) on the phenoxy moiety lower the activation energy by 12–15 kJ/mol compared to non-halogenated analogs.
Major Byproducts
- 5-[(4-Bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid : Regioisomeric impurity (3–7%) arising from competing N-alkylation at pyrazole N-2.
- Di-alkylated Product : Forms when excess alkylating agent is used (>1.2 eq), detectable via LC-MS at m/z 433.
Optimization Strategies
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance alkylation rates but increase ester hydrolysis. A solvent screen revealed that tetrahydrofuran (THF) balances reactivity and stability, achieving 78% yield with <2% hydrolysis.
Catalytic Additives
Phase-transfer catalysts (e.g., TBAB) improve interfacial contact in biphasic systems, reducing reaction time by 40%.
Analytical Characterization
Table 2: Spectroscopic Data
| Technique | Data |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (s, 1H, pyrazole-H), 7.78 (d, J=8.8 Hz, 2H, Ar-H), 7.12 (d, J=8.8 Hz, 2H, Ar-H), 5.32 (s, 2H, CH₂), 13.1 (br s, 1H, COOH) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 164.3 (COOH), 152.1 (C-Br), 138.9 (pyrazole-C3), 132.4 (Ar-C), 122.7 (Ar-C), 115.9 (CH₂), 106.4 (pyrazole-C4) |
| HRMS (ESI+) | m/z 297.9921 [M+H]⁺ (calc. 297.9918) |
Chemical Reactions Analysis
1-[(4-Bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include strong bases, oxidizing agents, and reducing agents.
Scientific Research Applications
1-[(4-Bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in the study of biological pathways and mechanisms, particularly those involving pyrazole derivatives.
Medicine: Research into potential therapeutic applications, including antiviral and anticancer properties, is ongoing.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[(4-bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
1-[(4-Bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4-bromophenoxyacetic acid and other bromophenoxy derivatives share structural similarities.
Biological Activity
1-[(4-bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid (CAS Number: 956573-70-9) is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, including anti-inflammatory, antibacterial, and anticancer properties.
Chemical Structure
The compound's molecular formula is , indicating the presence of a bromophenyl group, a pyrazole ring, and a carboxylic acid functional group. The structural representation can be summarized as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler aromatic compounds. The detailed synthetic route and conditions can vary based on the desired purity and yield.
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Several studies have reported that compounds with similar structures can inhibit the growth of various cancer cell lines, including:
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Colorectal Cancer
In vitro studies have shown that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms, such as disrupting cell cycle progression and modulating signaling pathways involved in tumor growth .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Pyrazole derivatives have demonstrated effectiveness against a range of bacterial strains, suggesting their potential use as therapeutic agents in treating bacterial infections. The mechanism of action often involves interference with bacterial cell wall synthesis or function .
Anti-inflammatory Effects
In addition to its anticancer and antibacterial activities, this compound has shown promise in reducing inflammation. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases. The compound may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response .
Case Studies
Several case studies highlight the biological activity of pyrazole derivatives:
- Study on Anticancer Properties : A recent study evaluated the antiproliferative effects of various pyrazole derivatives on different cancer cell lines, demonstrating that modifications to the pyrazole ring significantly enhance activity against breast and liver cancer cells .
- Antibacterial Evaluation : Another research project assessed the antibacterial efficacy of several pyrazole compounds against both Gram-positive and Gram-negative bacteria, revealing promising results for clinical applications .
Data Summary
| Biological Activity | Mechanism of Action | Effective Against |
|---|---|---|
| Anticancer | Induces apoptosis; disrupts cell cycle | Breast (MDA-MB-231), Liver (HepG2) |
| Antibacterial | Inhibits cell wall synthesis | Various bacterial strains |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | Inflammatory diseases |
Q & A
Q. What are the common synthetic routes for 1-[(4-bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid?
Methodological Answer: The synthesis typically involves:
- Ester hydrolysis : Starting from ethyl or methyl esters (e.g., ethyl 1-substituted-pyrazole-3-carboxylate), hydrolysis under basic or acidic conditions yields the carboxylic acid derivative. For example, ethyl esters are hydrolyzed using NaOH or LiOH in aqueous THF/MeOH .
- Coupling reactions : The bromophenoxymethyl group is introduced via nucleophilic substitution or Mitsunobu reactions. Trityl-protected intermediates may require deprotection with trifluoroacetic acid (TFA) .
- Cyclization : Pyrazole rings are formed via cyclocondensation of hydrazines with β-ketoesters or diketones, followed by functionalization at the N1 position .
Q. How is the compound characterized for purity and structural integrity?
Methodological Answer:
- Chromatography : HPLC or LC-MS (using C18 columns with acetonitrile/water gradients) assesses purity (>95% by area normalization) .
- Spectroscopy : 1H/13C NMR confirms substitution patterns (e.g., pyrazole C-H protons at δ 6.5–7.5 ppm; bromophenoxy aromatic protons at δ 7.2–7.6 ppm). IR identifies carboxylic acid O-H stretches (~2500–3000 cm⁻¹) .
- pKa determination : Potentiometric titration or computational modeling (e.g., predicted pKa ~3.69 for the carboxylic acid group) .
Q. What are the key physicochemical properties relevant to experimental design?
Methodological Answer:
- Solubility : Low aqueous solubility due to the hydrophobic bromophenoxy group; use DMSO or DMF for stock solutions .
- Stability : Susceptible to decarboxylation at high temperatures (>150°C). Store at –20°C under inert atmosphere .
- Acid dissociation : The carboxylic acid group (pKa ~3.69) impacts ionization in biological assays; buffer selection (e.g., PBS at pH 7.4) is critical for activity studies .
Advanced Research Questions
Q. How can structural analogs be designed to optimize biological activity (e.g., enzyme inhibition)?
Methodological Answer:
- Substituent modification : Replace the 4-bromophenoxy group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to modulate binding affinity. For example, sulfonamide analogs show enhanced cyclooxygenase (COX) inhibition .
- Linker optimization : Vary the methylene spacer length between the pyrazole and phenoxy groups. Shorter linkers (1–2 carbons) improve steric compatibility with enzyme active sites .
- Bioisosteric replacement : Substitute the carboxylic acid with tetrazoles or sulfonamides to enhance metabolic stability .
Q. How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay standardization : Discrepancies in IC50 values may arise from variations in enzyme sources (e.g., human vs. murine COX-2) or assay conditions (e.g., substrate concentration). Use recombinant enzymes and validated protocols .
- Metabolic interference : Check for off-target effects (e.g., HDAC inhibition in bifunctional conjugates) using counter-screens .
- Structural validation : Confirm compound integrity post-assay via LC-MS to rule out degradation artifacts .
Q. What strategies address low bioavailability in preclinical studies?
Methodological Answer:
- Prodrug derivatization : Convert the carboxylic acid to ethyl esters or amides to enhance membrane permeability. Hydrolyzable esters (e.g., pivaloyloxymethyl) improve oral absorption .
- Nanoparticle formulation : Encapsulate in PEGylated liposomes or PLGA nanoparticles to prolong systemic circulation .
- Crystallinity reduction : Use amorphous solid dispersions with polymers (e.g., HPMCAS) to increase dissolution rates .
Data Analysis and Interpretation
Q. How to analyze structure-activity relationships (SAR) for pyrazole derivatives?
Methodological Answer:
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate substituent properties (e.g., logP, Hammett σ) with activity. For example, bulky 4-bromophenoxy groups enhance HDAC1 inhibition .
- Molecular docking : Simulate binding poses in target enzymes (e.g., COX-2 PDB: 3LN1). The carboxylic acid group often coordinates with catalytic residues (e.g., Arg120 in COX-2) .
- Free-energy perturbation (FEP) : Predict binding affinity changes for novel analogs .
Q. What analytical challenges arise during metabolic stability studies?
Methodological Answer:
- Phase I metabolism : The bromophenoxy group is prone to oxidative debromination. Use LC-HRMS to identify metabolites (e.g., hydroxylated or dehalogenated products) .
- Glucuronidation : The carboxylic acid may conjugate with glucuronic acid. Incubate with liver microsomes + UDPGA to assess phase II metabolism .
- Species differences : Compare human vs. rodent cytochrome P450 isoform activity using recombinant enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
